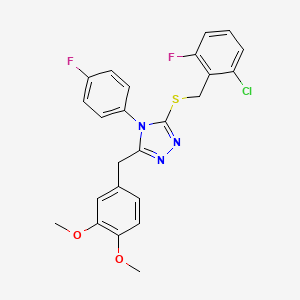
3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.
Functional group modifications:
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Wissenschaftliche Forschungsanwendungen
3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: Due to its triazole core, this compound may exhibit antifungal, antibacterial, or anticancer activities, making it a potential candidate for drug development.
Biological Studies: The compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
Fluconazole: A triazole antifungal agent with a different substitution pattern.
Voriconazole: Another antifungal triazole with distinct functional groups.
Itraconazole: A triazole used to treat fungal infections, differing in its side chain structures.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.
Eigenschaften
Molekularformel |
C24H20ClF2N3O2S |
|---|---|
Molekulargewicht |
487.9 g/mol |
IUPAC-Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C24H20ClF2N3O2S/c1-31-21-11-6-15(12-22(21)32-2)13-23-28-29-24(30(23)17-9-7-16(26)8-10-17)33-14-18-19(25)4-3-5-20(18)27/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
PAVDJSCODDXPDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=C(C=CC=C4Cl)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



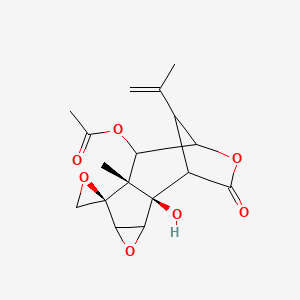
![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)
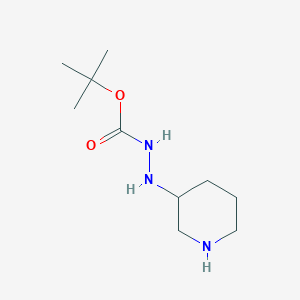
![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)
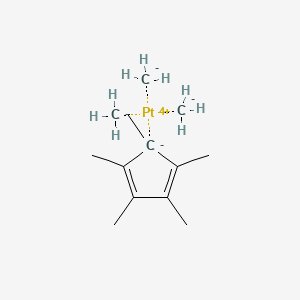


![(4S,5R)-5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-ol](/img/structure/B14785252.png)
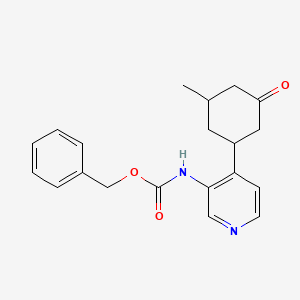
![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)
![6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14785263.png)

